|

REACTION_CXSMILES

|

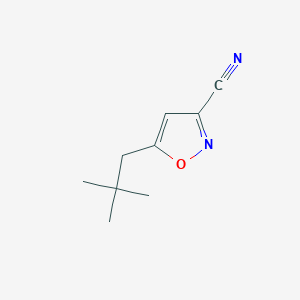

[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]#[N:10])[CH:5]=1.[CH2:13]([Mg]Br)[CH3:14].Cl.[OH-].[Na+]>C(OCC)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]2([NH2:10])[CH2:14][CH2:13]2)[CH:5]=1 |f:3.4,6.7.8.9.10|

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC1=CC(=NO1)C#N)(C)C

|

|

Name

|

|

|

Quantity

|

22 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Mg]Br

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

10.1 mL

|

|

Type

|

catalyst

|

|

Smiles

|

CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

|

|

Name

|

boron trifluoride-diethyl

|

|

Quantity

|

7.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

ADDITION

|

|

Details

|

is added at −70° C

|

|

Type

|

WAIT

|

|

Details

|

is continued for one hour

|

|

Duration

|

1 h

|

|

Type

|

CUSTOM

|

|

Details

|

are obtained which

|

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted with diethyl ether

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic phases are dried over sodium sulfate

|

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

|

Type

|

CUSTOM

|

|

Details

|

to afford a dark orange oil

|

|

Type

|

FILTRATION

|

|

Details

|

After filtration over a C18-bond elut column (Varian) with THF/MeCN the oil

|

|

Type

|

CUSTOM

|

|

Details

|

is purified by HPLC (dissolved in 6 ml of tetrahydrofuran, 25 injections, XBridge C18 column, 19×150 mm, 5 μM, gradient of 95% MeCN in water to 10% MeCN in water, containing 0.02% of ammonium hydroxide)

|

|

Type

|

CONCENTRATION

|

|

Details

|

The combined product fractions are concentrated

|

|

Type

|

EXTRACTION

|

|

Details

|

the product is extracted with DCM

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |